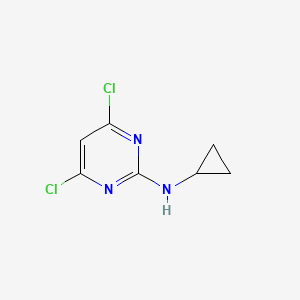
(R)-pyrrolidine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-pyrrolidine-3-carbonitrile, also known as (R)-P3C, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral nitrile that can be synthesized in different ways, and its mechanism of action and physiological effects have been extensively studied. In
科学研究应用
(R)-P3C has been used in various scientific research applications, including drug discovery, asymmetric synthesis, and catalysis. In drug discovery, (R)-P3C has been used as a building block for the synthesis of bioactive compounds, such as inhibitors of protein kinases and proteases. In asymmetric synthesis, (R)-P3C has been used as a chiral auxiliary or catalyst in the synthesis of various chiral compounds. In catalysis, (R)-P3C has been used as a ligand in the synthesis of transition metal complexes for catalytic reactions.
作用机制
(R)-P3C is a nitrile that can act as a nucleophile in various reactions. Its mechanism of action depends on the specific reaction it is involved in. For example, in the synthesis of bioactive compounds, (R)-P3C can act as a nucleophile in the formation of a carbon-carbon or carbon-nitrogen bond. In catalysis, (R)-P3C can act as a ligand to stabilize transition metal complexes and enhance their reactivity.
Biochemical and Physiological Effects
(R)-P3C has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of protein kinases and proteases, which are involved in various cellular processes, such as proliferation, differentiation, and apoptosis. In addition, (R)-P3C has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
实验室实验的优点和局限性
(R)-P3C has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, such as its high cost and low solubility in some solvents. In addition, (R)-P3C can be toxic in high concentrations, which requires careful handling and disposal.
未来方向
There are several future directions for the research on (R)-P3C. One direction is the development of new synthetic methods for (R)-P3C and its derivatives, which can expand its applications in drug discovery and catalysis. Another direction is the investigation of its mechanism of action and its interactions with biomolecules, which can provide insights into its biological activities. Finally, the evaluation of its toxicity and pharmacokinetics can facilitate its translation into clinical applications.
Conclusion
(R)-P3C is a chiral nitrile that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (R)-P3C can lead to the development of new drugs and catalysts, as well as the understanding of its biological activities.
合成方法
(R)-P3C can be synthesized using different methods, including asymmetric synthesis and resolution. Asymmetric synthesis involves the use of chiral reagents or catalysts to produce the desired enantiomer. One example of this method is the use of chiral oxazolidinone auxiliaries in the synthesis of (R)-P3C. Resolution, on the other hand, involves the separation of enantiomers using physical or chemical methods. One example of this method is the use of chiral HPLC columns to separate (R)-P3C from its enantiomer.
属性
IUPAC Name |
(3R)-pyrrolidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h5,7H,1-2,4H2/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATJETPTDKFEEF-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-pyrrolidine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623814.png)




![4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde](/img/structure/B2623823.png)
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2623826.png)
![2-(4-fluorophenoxy)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2623827.png)

![3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide](/img/structure/B2623832.png)
![1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(1H-benzo[d]imidazol-2-yl)propan-1-one](/img/structure/B2623833.png)
![(2-Adamantanylethyl)[(2,5-diethoxyphenyl)sulfonyl]amine](/img/structure/B2623835.png)